Lxw7 (tfa) Binding Affinity to αvβ3 Integrin vs. Linear RGD Peptide GRGD: Enhanced Binding to Target Cells with Reduced Platelet Interaction
LXW7 demonstrates stronger binding affinity to primary endothelial progenitor cells (EPCs) and endothelial cells (ECs) compared to the conventional linear αvβ3 integrin ligand GRGD peptide, while exhibiting weaker binding to platelets and no detectable binding to THP-1 monocytes [1]. The binding affinity (Kd) of LXW7 for αvβ3 integrin is 76 ± 10 nM across multiple αvβ3-expressing cell types (U-87MG glioblastoma, A375M melanoma, αvβ3-K562 cells), with Kd values ranging from 72-89 nM [2].
| Evidence Dimension | Binding affinity to primary EPCs/ECs |
|---|---|
| Target Compound Data | LXW7: Strong binding to primary EPCs/ECs (Kd = 76 ± 10 nM for αvβ3 integrin); weak binding to platelets; no binding to THP-1 monocytes |
| Comparator Or Baseline | GRGD linear peptide: Weaker binding to primary EPCs/ECs; binding profile to platelets and monocytes not quantified but comparatively less favorable |
| Quantified Difference | LXW7 shows stronger binding affinity to EPCs/ECs than GRGD peptide; LXW7 exhibits weak platelet binding and no monocyte binding |
| Conditions | Primary human EPCs/ECs as living probes; competition binding assay on αvβ3 integrin-transfected K562 cells; in vitro cell binding assays |
Why This Matters
Procurement of LXW7 over linear RGD peptides is justified for applications requiring selective EPC/EC capture with minimized platelet and inflammatory cell interference, such as vascular graft functionalization.
- [1] Hao D, Xiao W, Liu R, Kumar P, Li Y, Zhou P, Guo F, Farmer DL, Lam KS, Wang F, Wang A. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration. ACS Chem Biol. 2017;12(4):1075-1086. View Source
- [2] Xiao W, Wang Y, Lau EY, Luo J, Yao N, Shi C, Meza L, Tseng H, Maeda Y, Kumaresan P, Liu R, Lightstone FC, Takada Y, Lam KS. The use of one-bead one-compound combinatorial library technology to discover high-affinity αvβ3 integrin and cancer targeting arginine-glycine-aspartic acid ligands with a built-in handle. Mol Cancer Ther. 2010;9(10):2714-2723. View Source
